4-bromo-2-chloro-3-iodothiophene
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Overview
Description
4-Bromo-2-chloro-3-iodothiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of multiple halogen atoms in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-chloro-3-iodothiophene typically involves halogenation reactions. One common method is the halogen dance reaction, where a dihalogenated thiophene undergoes lithiation followed by treatment with halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or iodine . Another approach involves the sequential halogenation of thiophene using reagents like bromine, chlorine, and iodine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure precise control over reaction conditions and product purity. The use of automated systems for reagent addition and temperature control is crucial to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-3-iodothiophene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine, chlorine, or iodine in the presence of catalysts like iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .
Scientific Research Applications
4-Bromo-2-chloro-3-iodothiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-3-iodothiophene depends on its specific application. In organic synthesis, its reactivity is primarily due to the electron-withdrawing effects of the halogen atoms, which activate the thiophene ring towards various chemical transformations . In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which could include enzyme inhibition or receptor binding .
Comparison with Similar Compounds
- 2-Bromo-3-chlorothiophene
- 2-Iodo-3-bromothiophene
- 2-Chloro-3-iodothiophene
Comparison: 4-Bromo-2-chloro-3-iodothiophene is unique due to the presence of three different halogen atoms, which provides a higher degree of reactivity and versatility in chemical synthesis compared to compounds with fewer halogen substitutions . This makes it particularly valuable in the development of complex molecular architectures and advanced materials .
Properties
CAS No. |
2624129-96-8 |
---|---|
Molecular Formula |
C4HBrClIS |
Molecular Weight |
323.4 |
Purity |
95 |
Origin of Product |
United States |
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